tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond and subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and protective groups may also be employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used to substitute the isopropoxy group.
Major Products Formed
Oxidation: : Nitroso derivatives or nitrate esters.
Reduction: : Amines or amides.
Substitution: : Alkoxy or hydroxy derivatives.
Scientific Research Applications
Tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.
Comparison with Similar Compounds
Tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate: can be compared to other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidine core but differ in their substituents.
Nitrobenzamide derivatives: : These compounds have similar nitro and amide functionalities but differ in their aromatic rings.
The uniqueness of This compound
Properties
IUPAC Name |
tert-butyl 4-[(2-ethenyl-5-nitro-4-propan-2-yloxybenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6/c1-7-15-12-19(30-14(2)3)18(25(28)29)13-17(15)20(26)23-16-8-10-24(11-9-16)21(27)31-22(4,5)6/h7,12-14,16H,1,8-11H2,2-6H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFQKBRRDQFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C=C)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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